![molecular formula C23H27N5O4S B11990545 N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 303102-93-4](/img/structure/B11990545.png)
N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and sulfanyl groups. This compound is of interest due to its potential bioactive properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the Schiff base, followed by the introduction of the triazole and sulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has potential bioactive properties, making it a candidate for studying biological pathways and interactions.
Medicine: The compound may have therapeutic potential, particularly in developing new drugs or treatments for various diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and triazole moiety allow it to bind to various enzymes or receptors, potentially inhibiting or activating specific biological processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares similar structural features but lacks the sulfanyl group.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar in having the 3,4-dimethoxyphenyl group but differs in the rest of the structure.
Uniqueness
N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group, in particular, differentiates it from other similar compounds and may contribute to its potential bioactivity and versatility in various applications.
Properties
CAS No. |
303102-93-4 |
---|---|
Molecular Formula |
C23H27N5O4S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H27N5O4S/c1-6-28-22(16-7-10-18(30-3)11-8-16)26-27-23(28)33-14-21(29)25-24-15(2)17-9-12-19(31-4)20(13-17)32-5/h7-13H,6,14H2,1-5H3,(H,25,29)/b24-15- |
InChI Key |
JYORUDGCSAIPDZ-IWIPYMOSSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(/C)\C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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